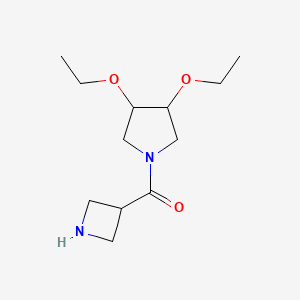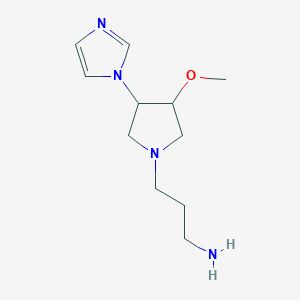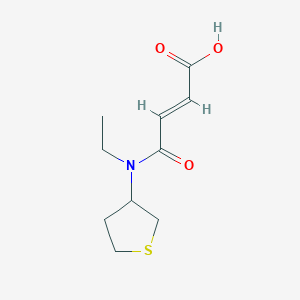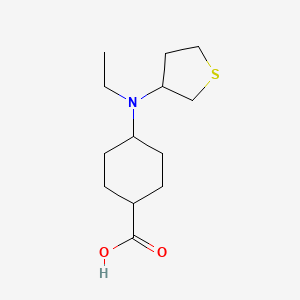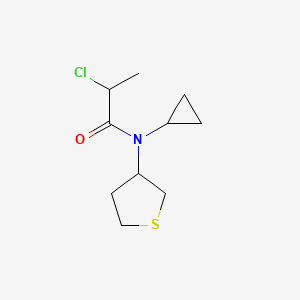
1-(2-chloroethyl)-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole
Overview
Description
1-(2-Chloroethyl)-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole, also known as CTTI, is a heterocyclic compound with a wide range of applications. It is a member of the indazole family, which has been studied for its potential therapeutic applications. CTTI has been shown to have an inhibitory effect on several enzymes, including cyclooxygenases and lipoxygenases. It has also been shown to have antibacterial, antifungal, and anti-inflammatory properties. Additionally, CTTI has been studied for its potential use in cancer therapy.
Scientific Research Applications
Medicinal Chemistry
1-(2-chloroethyl)-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole: is a compound that may have potential applications in medicinal chemistry due to its structural similarity to other heterocyclic compounds that exhibit biological activity. Its synthesis could be tailored to produce derivatives that might interact with various biological targets. For instance, modifications to the thiophene moiety could lead to compounds with enhanced binding affinity to certain enzymes or receptors within the body .
Agriculture
In the agricultural sector, this compound could be investigated for its potential use as a precursor to more complex molecules that might act as growth promoters or pesticides. The chloroethyl group in its structure suggests that it could be used to synthesize compounds with possible herbicidal or fungicidal properties .
Material Science
The applications in material science could involve the development of novel organic semiconductors. The thiophene ring, a common feature in many conductive polymers, indicates that 1-(2-chloroethyl)-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole could be a candidate for creating new materials with desirable electronic properties .
Pharmacology
Pharmacologically, this compound could serve as a lead structure for the development of new therapeutic agents. Its scaffold could be modified to enhance its drug-like properties, such as solubility and metabolic stability, making it a valuable asset in drug discovery programs .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reference material in chromatographic methods to help identify or quantify similar compounds in complex mixtures. Its unique structure would make it suitable for use in high-performance liquid chromatography (HPLC) or gas chromatography (GC) methods .
Chemical Engineering
From a chemical engineering perspective, the synthesis and large-scale production of 1-(2-chloroethyl)-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole could involve the optimization of reaction conditions to maximize yield and purity. This would be essential for its application in any of the aforementioned fields .
properties
IUPAC Name |
1-(2-chloroethyl)-3-thiophen-2-yl-4,5,6,7-tetrahydroindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2S/c14-7-8-16-11-5-2-1-4-10(11)13(15-16)12-6-3-9-17-12/h3,6,9H,1-2,4-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFNZSGPLNDAEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCCl)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloroethyl)-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






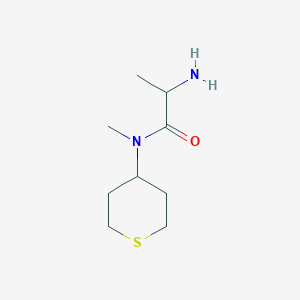
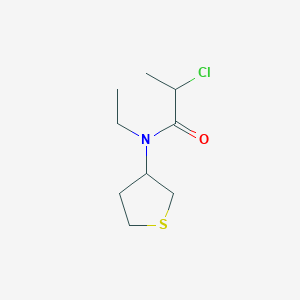
![2-Azido-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1490310.png)
![2-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1490312.png)
